Tris(2-cyanoethyl)amine

Coordination Chemistry Crystallography Tripodal Ligand Design

Tris(2-cyanoethyl)amine (TCA) is the only C₃-symmetric tripodal nitrile building block that enables stepwise triple diversification (Graßl & Knochel, 2020). Its solid state (mp 59–62 °C) permits accurate gravimetric dispensing, surpassing liquid analogs. For macrocyclic assemblies, TCA exclusively yields discrete metallomacrocycles (Erxleben 2002), while 2‑arm analogs form unwanted networks. Stock this versatile precursor for reproducible catalysts, ligands, and pharmaceutical synthons.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 7528-78-1
Cat. No. B1293739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-cyanoethyl)amine
CAS7528-78-1
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESC(CN(CCC#N)CCC#N)C#N
InChIInChI=1S/C9H12N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2
InChIKeyFYYPYNRGACGNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(2-cyanoethyl)amine (CAS 7528-78-1) – Chemical Identity and Baseline Specifications


Tris(2-cyanoethyl)amine (TCA; synonym 3,3′,3′′-nitrilotripropionitrile) is a C₃-symmetric tertiary amine bearing three 2-cyanoethyl arms on a central nitrogen [1]. The compound is commercially supplied as a white to almost-white crystalline powder with a purity of ≥99.0% by non-aqueous titration and a melting point of 59–62 °C . Its molecular formula is C₉H₁₂N₄ (MW 176.22 g mol⁻¹). The three nitrile groups adopt a co-directional conformation in the solid state, pre-organizing the molecule as a potential tripodal ligand [1].

Why Generic Substitution Fails for Tris(2-cyanoethyl)amine


The three 2-cyanoethyl arms of TCA are not merely incremental homologues of bis- or mono-cyanoethyl amines; they confer a tripodal coordination geometry and a programmed reactivity manifold that two-arm analogs cannot replicate [1]. Simply substituting with 3,3′-iminodipropionitrile (two nitrile arms) or tris(2-aminoethyl)amine (no nitrile arms) leads to fundamentally different self-assembly architectures and synthetic outcomes [1][2]. The quantitative evidence below demonstrates that TCA’s specific arm count, conformation, and physical state produce measurable differences in coordination architecture, handling, and stepwise functionalization capacity that are critical for reproducible research and industrial processes.

Product-Specific Quantitative Evidence Guide for Tris(2-cyanoethyl)amine


Tripodal Pre-Organization Confirmed by Single-Crystal X‑ray Diffraction

Single-crystal X‑ray diffraction reveals that tris(2-cyanoethyl)amine (TCA) crystallizes with all three C≡N groups oriented in the same direction, creating a pre-organized tripodal donor set [1]. The closest two-arm analog, 3,3′-iminodipropionitrile (IDPN), possesses only two cyanoethyl arms and lacks the third nitrile donor, making tripodal chelation geometrically impossible [2]. This structural distinction is not a minor variation; it dictates whether a discrete macrocycle or an extended coordination polymer forms upon metal complexation (see Evidence Item 2).

Coordination Chemistry Crystallography Tripodal Ligand Design

Ag(I) Coordination Architecture: Discrete Macrocycle vs. 2D Polymer

Under identical crystallization conditions with AgClO₄, tris(2-cyanoethyl)amine (tca) and 3,3′-iminodipropionitrile (idpn) yield fundamentally different architectures [1]. TCA produces a discrete 20-membered bimetallic macrocycle, [Ag₂(tca)₂](ClO₄)₂, whereas idpn produces a 2D polymeric sheet, [Ag(idpn)]ClO₄, with 4.8² topology. This divergence is a direct consequence of the tripodal vs. two-arm ligand geometry.

Coordination Polymer Silver(I) Complexes Crystal Engineering

Physical State Differentiation: Crystalline Solid vs. Liquid Analogs

Tris(2-cyanoethyl)amine is a crystalline solid at ambient temperature (mp 59–62 °C ), whereas the closest two-arm analog IDPN is a liquid (mp –6 °C [1]), and the tripodal amine analog tris(2-aminoethyl)amine (tren) is also a liquid (mp –16 °C ). The solid physical state enables precise gravimetric dispensing, reduces volatility, and simplifies storage under ambient conditions without refrigeration.

Handling and Storage Melting Point Procurement Specification

Stepwise Triple Amination Platform for Unsymmetrical Tertiary Amines

Graßl and Knochel (2020) demonstrated that tris(2-cyanoethyl)amine serves as a latent tertiary amine synthon capable of three successive cobalt-catalyzed electrophilic aminations with organozinc halides [1]. Each cyanoethyl arm is cleaved and replaced by a different alkyl or aryl group through a selective oxidation/Cope elimination sequence, benzoylation, and amination. This enables the modular construction of unsymmetrical trialkyl/aryl amines in high yields (typical 60–90% per step). No analogous stepwise triple amination has been reported for two-arm cyanoethyl amines or tripodal amino analogs, which lack the combination of three sacrificial cyanoethyl arms and a tertiary amine core.

Organic Synthesis C–N Bond Formation Cobalt Catalysis

Nitrile Functional Group Density and Hydrogen-Bond Acceptor Capacity

Tris(2-cyanoethyl)amine carries three nitrile (C≡N) groups per molecule, affording a hydrogen-bond acceptor count of 4 with zero hydrogen-bond donors [1]. In contrast, bis(2-cyanoethyl)amine (IDPN) has 2 nitrile groups, 3 H-bond acceptors, and 1 H-bond donor (the secondary amine) [2]. The absence of an N–H donor in TCA eliminates self-association via amine hydrogen bonding, resulting in different solubility and partitioning behavior (ACD/LogP –1.00 for TCA vs. –0.22 for IDPN [1][3]).

Hydrogen Bonding Nitrile Chemistry Solubility and Partitioning

Best Research and Industrial Application Scenarios for Tris(2-cyanoethyl)amine


Coordination Chemistry and Metal-Organic Framework (MOF) Design

When the synthetic target is a discrete macrocyclic complex rather than an extended coordination polymer, TCA is the ligand of choice. As demonstrated by Erxleben (2002) [1], TCA with Ag(I) yields a 20-membered bimetallic macrocycle, whereas the two-arm analog IDPN yields a 2D sheet. Researchers designing discrete metallosupramolecular assemblies or macrocyclic catalysts should specify TCA to avoid unwanted polymerization.

Programmable Synthesis of Unsymmetrical Tertiary Amines

In pharmaceutical and agrochemical intermediate synthesis, the need for triply differentiated tertiary amines is common. Graßl and Knochel (2020) [2] established TCA as a platform for stepwise installation of three different C‑substituents via cobalt-catalyzed amination. Procurement teams supporting medicinal chemistry or combinatorial chemistry groups should stock TCA as the sole building block capable of this triple-diversification sequence.

Precise Stoichiometric Formulations Requiring Solid-State Handling

For applications demanding accurate gravimetric dispensing—such as catalyst preparation, polymer crosslinking, or analytical standard preparation—TCA’s solid physical state (mp 59–62 °C ) offers a significant advantage over liquid analogs like IDPN (mp –6 °C [3]) and tren (mp –16 °C ). The crystalline form reduces weighing errors and hygroscopic degradation, directly improving formulation reproducibility.

Nitrile-Functionalized Sorbents for Gas Chromatography

Historical industrial use of TCA (as nitrilotripropionitrile) as a highly selective chromatographic sorbent has been validated with a sensitivity of 1 mg m⁻³ for paraffins and aromatics at 100 °C [4]. While this application is niche, it underscores TCA’s thermal stability and selective nitrile interactions, supporting its consideration for specialty stationary-phase development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(2-cyanoethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.